molecular formula C10H12ClN B13561651 5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride

5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride

Cat. No.: B13561651
M. Wt: 181.66 g/mol
InChI Key: DJSKXFAOIGSAGM-UHFFFAOYSA-N
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Description

5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride is a chemical compound with a unique structure that includes an ethenyl group attached to a dihydroisoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-isoindole with an ethenylating agent in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydrogen atoms on the dihydroisoindole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group may yield epoxides, while reduction may produce saturated derivatives.

Scientific Research Applications

5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the dihydroisoindole ring can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-isoindole: Lacks the ethenyl group, leading to different chemical properties and reactivity.

    5-ethenyl-2,3-dihydro-1H-isoindole: Similar structure but without the hydrochloride group, affecting its solubility and stability.

Uniqueness

5-ethenyl-2,3-dihydro-1H-isoindolehydrochloride is unique due to the presence of both the ethenyl and hydrochloride groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

5-ethenyl-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c1-2-8-3-4-9-6-11-7-10(9)5-8;/h2-5,11H,1,6-7H2;1H

InChI Key

DJSKXFAOIGSAGM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(CNC2)C=C1.Cl

Origin of Product

United States

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